molecular formula C16H17FN4O2S B11168263 1-(4-fluorophenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide

1-(4-fluorophenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide

Cat. No.: B11168263
M. Wt: 348.4 g/mol
InChI Key: NPXYWHZCBHGASX-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a thiadiazole moiety, and a fluorophenyl group

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Thiadiazole Moiety: The thiadiazole ring is often introduced via cyclization reactions involving thiosemicarbazide and appropriate aldehydes or ketones.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions.

    Final Coupling: The final step involves coupling the synthesized intermediates under specific conditions to form the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-(4-fluorophenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-fluorophenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide involves interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar compounds to 1-(4-fluorophenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide include:

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C16H17FN4O2S

Molecular Weight

348.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-5-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C16H17FN4O2S/c1-9(2)15-19-20-16(24-15)18-14(23)10-7-13(22)21(8-10)12-5-3-11(17)4-6-12/h3-6,9-10H,7-8H2,1-2H3,(H,18,20,23)

InChI Key

NPXYWHZCBHGASX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F

Origin of Product

United States

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